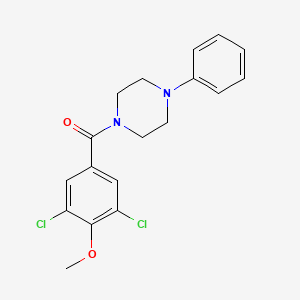

1-(3,5-Dichloro-4-methoxybenzoyl)-4-phenylpiperazine

Description

Properties

IUPAC Name |

(3,5-dichloro-4-methoxyphenyl)-(4-phenylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18Cl2N2O2/c1-24-17-15(19)11-13(12-16(17)20)18(23)22-9-7-21(8-10-22)14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEEYVSOCVDEXRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)C(=O)N2CCN(CC2)C3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dichloro-4-methoxybenzoyl)-4-phenylpiperazine typically involves the reaction of 3,5-dichloro-4-methoxybenzoyl chloride with 4-phenylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichloro-4-methoxybenzoyl)-4-phenylpiperazine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

While comprehensive data tables and well-documented case studies for "1-(3,5-Dichloro-4-methoxybenzoyl)-4-phenylpiperazine" are not available in the search results, the following information can be gathered regarding piperazine derivatives and related compounds:

- Anticonvulsant Activity: Novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives have been synthesized and screened for anticonvulsant activity against maximal electroshock seizure (MES) model in male Wistar rats .

- Anticancer Activity: Phenylpiperazine derivatives with two chlorine atoms in the phenyl ring show cytotoxic activity. Compounds containing a 1-(3,4-dichlorophenyl)piperazine substituent show therapeutic potential as safer anticancer drugs .

- Intermediate in API Manufacturing: 1-(4-Methoxy phenyl) Piperazine is used as an intermediate in the manufacturing of Active Pharmaceutical Ingredients (APIs) that may help in muscle relaxation, have antispasmodic effects, and provide local anesthesia .

- Molecular Information: this compound has the molecular formula C18H18Cl2N2O2 and a molecular weight of 365.25 .

- Potential as Drugs of Abuse: Piperazine derivatives are popular compounds with stimulating and hallucinogenic effects similar to MDMA .

Mechanism of Action

The mechanism of action of 1-(3,5-Dichloro-4-methoxybenzoyl)-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Table 1: Structural and Functional Comparison of Key Piperazine Derivatives

Key Comparative Insights

Structural-Activity Relationships (SAR) :

- Electron-Withdrawing Groups : The 3,5-dichloro substitution in the target compound contrasts with NSPP’s 4-nitrophenylsulfonyl group. Sulfonyl groups (as in NSPP) enhance solubility and hydrogen-bonding capacity, whereas dichloro-methoxybenzoyl groups may prioritize lipophilicity and membrane permeability .

- Receptor Selectivity : The phenylpiperazine core is versatile. For example:

- NSPP targets hedgehog signaling and microglia, mitigating neuroinflammation .

- D3-selective ligands require precise linker chemistry (e.g., carboxamide) for receptor specificity .

Pharmacological Efficacy :

- NSPP demonstrated a 30–40% increase in neural stem/progenitor cell survival post-irradiation and preserved memory function in mice .

- KN62 showed species-specific P2X7 antagonism (IC50 = 10 nM in humans vs. 250 nM in mice), highlighting the impact of assay conditions on potency .

Therapeutic Potential: Neuroprotection: NSPP’s success in preclinical models suggests that dichloro-methoxy derivatives (with improved BBB penetration) could enhance efficacy in neurodegenerative or radiation-induced cognitive decline. Oncology: Analogues like 1-(3-nitrophenyl)-4-phenylpiperazine exhibit antiproliferative effects, warranting exploration of the dichloro-methoxy variant in cancer models .

Biological Activity

1-(3,5-Dichloro-4-methoxybenzoyl)-4-phenylpiperazine (CAS No. 930994-87-9) is a synthetic compound belonging to the class of piperazine derivatives. Characterized by its dichloromethoxybenzoyl and phenyl groups attached to a piperazine ring, this compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

- Molecular Formula : C18H18Cl2N2O2

- Molecular Weight : 365.25 g/mol

- IUPAC Name : (3,5-dichloro-4-methoxyphenyl)-(4-phenylpiperazin-1-yl)methanone

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. This interaction can modulate various biological pathways, leading to effects such as:

- Inhibition of Cell Proliferation : The compound may inhibit the growth of certain cancer cell lines.

- Induction of Apoptosis : It has potential in triggering programmed cell death in malignant cells.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Properties

Studies have shown that derivatives of piperazine compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, in vitro tests have demonstrated that certain piperazine derivatives possess activity comparable to established anticancer agents like doxorubicin .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of specific bacterial strains, although detailed mechanisms remain to be fully elucidated.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Cytotoxicity in MCF7 and MCF10A cells | |

| Antimicrobial | Inhibition of bacterial growth | |

| Neuropharmacological | Modulation of dopamine levels |

Case Study: Anticancer Activity

In a study examining the effects of various piperazine derivatives, this compound was tested on MCF7 (breast cancer) and MCF10A (non-cancerous) cell lines. The results indicated that while the compound exhibited significant cytotoxicity against MCF7 cells, it showed lower toxicity towards MCF10A cells, suggesting a selective action against cancerous cells .

Neuropharmacological Effects

Research into the neuropharmacological effects of related compounds has shown that certain piperazine derivatives can influence neurotransmitter levels in the brain. Specifically, oral administration at varying doses led to transient increases in dopamine levels in specific brain regions, indicating potential applications in treating neurological disorders .

Q & A

Q. What are the standard protocols for synthesizing 1-(3,5-Dichloro-4-methoxybenzoyl)-4-phenylpiperazine?

The synthesis typically involves sequential functionalization of the piperazine core. For example:

- Step 1 : Formation of the piperazine scaffold via nucleophilic substitution or coupling reactions.

- Step 2 : Introduction of the 3,5-dichloro-4-methoxybenzoyl group using acyl chloride intermediates under anhydrous conditions (e.g., DCM with DIPEA as a base) .

- Step 3 : Purification via crystallization (e.g., ethyl acetate) or flash chromatography, with yields typically ranging from 46% to 90% depending on reaction optimization . Characterization is performed using H/C NMR, HRMS, and melting point analysis to confirm structure and purity .

Q. How is spectroscopic characterization (NMR, HRMS) applied to verify the structure of this compound?

- H NMR : Peaks for aromatic protons (δ 6.8–7.4 ppm), piperazine methylene groups (δ 2.4–3.8 ppm), and methoxy groups (δ ~3.8 ppm) are analyzed for integration and splitting patterns .

- HRMS : Molecular ion peaks (e.g., [M+H]) are matched with theoretical values (e.g., CHClNO) to confirm molecular weight within ±2 ppm accuracy .

- Melting Point : Consistency with literature values (e.g., 153–154°C for similar derivatives) indicates purity .

Q. What safety precautions are required when handling this compound?

- PPE : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact (Category 2A hazard) .

- Ventilation : Use fume hoods to minimize inhalation of toxic fumes during synthesis or decomposition .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers to prevent reactivity .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in the final step?

- Catalyst Screening : Test bases (e.g., DIPEA vs. TEA) to enhance acylation efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates .

- Temperature Control : Gradual heating (e.g., 60–65°C) during coupling steps reduces side reactions .

- Yield Tracking : Use TLC or HPLC to monitor reaction progress and isolate intermediates early .

Q. How can conflicting NMR data for piperazine derivatives be resolved?

- Dynamic Effects : Piperazine ring puckering can cause splitting of methylene signals; variable-temperature NMR can clarify conformational dynamics .

- Impurity Profiling : Compare HRMS data with theoretical isotopic patterns to identify contaminants (e.g., unreacted starting materials) .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation .

Q. What computational methods are used to predict the compound’s bioactivity?

- Docking Studies : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like calcium channels or enzymes .

- QSAR Modeling : Correlate substituent effects (e.g., chloro vs. methoxy groups) with antimicrobial activity using regression models .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., BBB permeability) .

Q. How does structural modification (e.g., halogen substitution) affect biological activity?

- Halogen Effects : 3,5-Dichloro groups enhance lipophilicity and receptor binding, as seen in calcium channel blockers .

- Methoxy Positioning : Para-methoxy groups on the benzoyl moiety improve metabolic stability compared to ortho-substituted analogs .

- Piperazine Flexibility : N-phenyl substitution restricts conformational freedom, potentially increasing target selectivity .

Methodological Considerations

Q. What strategies validate the compound’s purity in absence of commercial standards?

- HPLC-UV/HRMS Dual Analysis : Match retention times and mass spectra to synthetic intermediates .

- Elemental Analysis : Carbon/hydrogen/nitrogen percentages must align with theoretical values within ±0.4% .

- Melting Point Depression : Sharp melting ranges (<2°C) indicate high purity .

Q. How are structure-activity relationships (SAR) studied for this compound?

- Analog Synthesis : Prepare derivatives with varied substituents (e.g., replacing Cl with F or CH) .

- Biological Assays : Test analogs in vitro (e.g., antimicrobial MIC assays, receptor binding studies) .

- Statistical Analysis : Use ANOVA to correlate structural features (e.g., logP) with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.